molecular formula C10H14O B046814 Safranal CAS No. 116-26-7

Safranal

Cat. No.: B046814
CAS No.: 116-26-7
M. Wt: 150.22 g/mol
InChI Key: SGAWOGXMMPSZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safranal (C10H14O) is a monoterpene aldehyde and the primary volatile compound responsible for the characteristic aroma of saffron (Crocus sativus L.) . It constitutes up to 70% of saffron's volatile fraction and is derived from the enzymatic degradation of picrocrocin during saffron drying . This compound exhibits diverse pharmacological properties, including antioxidant, anti-inflammatory, anticonvulsant, and anticancer activities . Notably, it mitigates oxidative stress by upregulating glutathione (GSH) synthesis via the NRF2/ARE pathway and induces apoptosis in cancer cells by triggering DNA double-strand breaks and inhibiting epithelial-mesenchymal transition (EMT) .

Chemical Reactions Analysis

Types of Reactions: Safranal undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Oxidation of this compound typically yields carboxylic acids or aldehydes.

    Reduction: Reduction results in the formation of alcohols.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties of Safranal

This compound exhibits a range of pharmacological effects, including:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, contributing to its protective effects against various diseases .
  • Anti-inflammatory Effects : It inhibits inflammatory pathways, making it beneficial for conditions characterized by inflammation, such as asthma and neurodegenerative diseases .
  • Neuroprotective Effects : Research indicates that this compound may enhance cognitive function and provide neuroprotection in models of Alzheimer's and Parkinson's disease .
  • Anticancer Activity : this compound has demonstrated potential in inducing apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) cells, through mechanisms involving DNA damage and endoplasmic reticulum stress .

Neurological Disorders

This compound has been investigated for its effects on various neurological conditions:

  • Alzheimer's Disease : Studies suggest that this compound may improve memory and cognitive function while providing neuroprotective benefits .
  • Anxiety and Depression : Clinical trials have indicated that this compound exhibits antidepressant properties, potentially through modulation of neurotransmitter levels .

Cancer Research

The compound's role in oncology is particularly noteworthy:

  • Hepatocellular Carcinoma : In vitro studies reveal that this compound can inhibit cell viability and induce apoptosis in HepG2 cells, a model for liver cancer .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of DNA double-strand breaks and the inhibition of DNA repair mechanisms, leading to increased apoptosis rates .

Respiratory Health

This compound's anti-inflammatory properties extend to respiratory conditions:

  • Asthma Management : Research shows that this compound can alleviate symptoms in ovalbumin-induced asthma models by inhibiting mast cell activation and reducing inflammatory mediator production .

Case Studies

Several studies provide insights into the efficacy of this compound in clinical settings:

  • Asthma Study : A study demonstrated that this compound treatment significantly reduced serum IgE levels and normalized cytokine levels in an asthma model, indicating its potential as a therapeutic agent for allergic conditions .
  • Neuroprotective Effects : In animal models of neurodegeneration, this compound administration improved cognitive performance and reduced markers of oxidative stress and inflammation .

Data Summary Table

Application AreaKey FindingsReferences
Neurological DisordersNeuroprotection; improvement in cognitive function
Cancer ResearchInduces apoptosis in HCC cells; inhibits cell viability
Respiratory HealthReduces inflammation; stabilizes mast cells in asthma models
Antidepressant EffectsModulates neurotransmitter levels; shows promise in treating depression

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Apocarotenoids

Crocin

  • Structure: A water-soluble carotenoid glycoside, distinct from safranal's monoterpene aldehyde structure.
  • Activity: Pro-apoptotic in liver (HepG2), cervical (HeLa), and skin cancer cells (A431, SCL-1) .

Picrocrocin

  • Structure : Precursor of this compound, containing a β-D-glucosyl moiety linked to this compound.
  • Activity : Imparts bitterness to saffron; insecticidal properties . Lacks the direct anticancer effects observed in this compound.

β-Cyclocitral

  • Structure: Apocarotenoid with a cyclic aldehyde group, structurally analogous to this compound.
  • Activity: Found in transgenic tomato lines engineered for apocarotenoid production. Shares volatile properties but lacks documented anticancer effects .

Electrophilic α,β-Unsaturated Carbonyl Compounds

Compounds with α,β-unsaturated carbonyl groups exhibit redox-modulating effects, similar to this compound:

Goniothalamin

  • Structure : Styryl-lactone with an α,β-unsaturated carbonyl group.
  • Activity : Induces oxidative stress and apoptosis in cancer cells, akin to this compound. Both compounds inhibit ROS-scavenging enzymes like catalase (CAT) .

trans-2-Hexenal

  • Structure : Short-chain aliphatic aldehyde with an α,β-unsaturated bond.
  • Activity : Allelopathic agent causing oxidative damage in plants. Less potent than this compound in mammalian systems .

Phenolic and Quinone Derivatives

Thymoquinone

  • Structure: Monoterpene quinone with methyl substituents.
  • Activity: Inhibits mitochondrial ATP synthase by binding to the polyphenol-binding pocket, a mechanism shared with this compound . However, thymoquinone shows higher inhibitory potency (100% ATP synthase inhibition vs. 50% for this compound in mutant enzymes) .

Curcumin

  • Structure: Diarylheptanoid with β-diketone and phenolic groups.
  • Activity : Both compounds exhibit poor oral bioavailability but retain bioactivity through metabolites. This compound’s antioxidant effects are more rapid due to direct aldehyde reactivity .

Volatile Aldehydes in Essential Oils

Cumin Aldehyde

  • Structure: Aldehyde with a monocyclic terpene backbone.
  • Activity : Major component of cumin essential oil (32.13%). Shares antimicrobial properties with this compound but lacks anticancer evidence .

Anethole

  • Structure: Phenylpropanoid with a methoxy group.
  • Activity : Dominant in fennel oil (88.79%). Unlike this compound, anethole primarily exerts estrogenic and anti-inflammatory effects .

Comparative Data Table

Compound Structural Class Key Biological Activities Pharmacokinetic Profile Notable Studies
This compound Monoterpene aldehyde Antioxidant, pro-apoptotic, EMT inhibition Low oral bioavailability
Crocin Carotenoid glycoside Pro-apoptotic, antioxidant High water solubility
Thymoquinone Monoterpene quinone ATP synthase inhibition Moderate bioavailability
Goniothalamin Styryl-lactone Oxidative stress induction Underexplored
β-Cyclocitral Apocarotenoid Volatile signaling Plant-specific studies

Biological Activity

Safranal, a major bioactive component derived from the saffron plant (Crocus sativus), has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the pharmacological effects of this compound, supported by recent research findings, case studies, and data tables.

This compound is primarily known for its antioxidant , anti-inflammatory , and anticancer properties. Its chemical structure allows it to interact with various cellular targets, leading to multiple therapeutic effects. The compound has been shown to modulate several signaling pathways, including the NLRP3 inflammasome and MAPK pathways, which are critical in inflammation and cell survival.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which help mitigate oxidative stress in cells. In vitro studies demonstrate that this compound can reduce levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cardiomyocytes subjected to hypoxia/reoxygenation stress .

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages . Furthermore, this compound has been shown to inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory diseases .

3. Anticancer Properties

This compound has demonstrated significant anticancer effects in various cancer cell lines, particularly liver cancer (HepG2 cells). Studies reveal that this compound induces DNA double-strand breaks and promotes apoptosis through endoplasmic reticulum (ER) stress mechanisms. It alters the expression of key cell cycle regulators, inhibiting cell proliferation by affecting the G2/M transition . The compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors further supports its role as an anticancer agent.

Case Study 1: HepG2 Cell Line

In a study focusing on HepG2 cells, this compound treatment resulted in:

  • Increased DNA damage markers.
  • Induction of apoptosis as evidenced by increased caspase activity.
  • Altered expression levels of cell cycle regulators such as Cdc2 and Cyclin B1 .

Case Study 2: Neuroprotective Effects

In a model of ischemic stroke, this compound provided neuroprotective effects by reducing infarction size and neuronal damage when administered post-occlusion. This suggests potential therapeutic applications for neurodegenerative diseases .

Data Tables

Biological Activity Mechanism Cell Type/Model Reference
AntioxidantReduces ROS; enhances SOD/CAT activityH9C2 cardiomyoblasts
Anti-inflammatoryInhibits IL-6, TNF-α; suppresses iNOS/COX-2RAW264.7 macrophages
AnticancerInduces apoptosis; inhibits Cdc2/Cyclin B1HepG2 liver cancer cells

Q & A

Basic Research Questions

Q. What are the primary neuroprotective mechanisms of Safranal, and how are they validated in preclinical models?

this compound's neuroprotective effects are linked to its modulation of oxidative stress and inflammatory pathways. Key studies use rodent models of chronic restraint stress or spinal cord injury to assess behavioral outcomes (e.g., open-field tests) and biochemical markers (e.g., glutathione levels, TNF-α expression). Validation involves correlating behavioral improvements with histopathological recovery and molecular analyses (e.g., Western blot for apoptosis markers like Bax/Bcl-2) . For reproducibility, ensure standardized dosing (e.g., 0.1–0.5 mL/kg intraperitoneal) and adherence to ethical guidelines for animal stress induction .

Q. How is this compound’s purity and identity confirmed in experimental setups?

Newly synthesized or extracted this compound requires chromatographic profiling (e.g., GC-MS) and comparison to reference spectra. For known compounds, cite established protocols (e.g., NMR shifts or retention indices from prior literature). Purity is validated via HPLC (>95% purity threshold) and documented in supplementary materials to meet journal requirements .

Q. What in vitro assays are most reliable for studying this compound’s anticancer properties?

Common assays include:

  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Apoptosis : Flow cytometry for Annexin V/PI staining.
  • Migration/Invasion : Boyden chamber assays.
    Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to address variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s antioxidant vs. pro-oxidant effects be reconciled?

Contradictions often arise from dose-dependent responses or model-specific conditions. For example, this compound may act as an antioxidant at low doses (scavenging ROS via carbonyl groups) but exhibit pro-oxidant effects at higher concentrations. Address this by:

  • Conducting dose-response curves across multiple assays (e.g., DPPH radical scavenging vs. lipid peroxidation).
  • Using in vivo models to assess redox balance under physiological conditions .
  • Reporting raw data (e.g., exact ROS measurements) and statistical power calculations to support claims .

Q. What experimental designs minimize bias in neurobehavioral studies of this compound?

  • Blinding : Use double-blind protocols for treatment administration and behavioral scoring.
  • Randomization : Assign animals to control/treatment groups using software-generated sequences.
  • Control Groups : Include vehicle controls and positive controls (e.g., fluoxetine for antidepressant assays).
  • Data Validation : Apply ANOVA with post-hoc Tukey-Kramer tests to account for multiple comparisons, as seen in acute toxicity studies . Document all steps to meet reproducibility standards .

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) profile?

Current limitations include poor bioavailability data and undefined metabolic pathways. Proposed methodologies:

  • Animal PK Studies : Administer this compound orally/intravenously, then collect serial blood samples for LC-MS/MS analysis of plasma concentration-time curves.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to characterize phase I/II metabolites in urine and feces.
  • Tissue Distribution : Autoradiography or tissue homogenate analysis post-radiolabeled this compound administration .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/ED₅₀.
  • Multivariate Analysis : Use PCA or MANOVA to assess interactions between this compound’s antioxidant, anti-inflammatory, and neurochemical outcomes.
  • Error Propagation : Report confidence intervals for LD₅₀ values in toxicity studies, as done in acute toxicity assays (LD₅₀ = 1.2 mL/kg in rats) .

Q. Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in this compound extraction protocols?

  • Standardized Extraction : Use Soxhlet extraction with ethanol/water (70:30 v/v) and document temperature/duration.
  • Batch Consistency : Perform GC-MS fingerprinting for each batch and publish chromatograms in supplementary materials.
  • Collaborative Validation : Share protocols via platforms like Protocols.io and invite third-party replication .

Q. What criteria define a robust research question for this compound studies?

Apply the FINER framework :

  • Feasible : Ensure access to this compound (purity >95%) and relevant models (e.g., transgenic mice for Alzheimer’s studies).
  • Novel : Address gaps (e.g., this compound’s impact on neurogenesis vs. neuroprotection).
  • Ethical : Follow ARRIVE guidelines for animal welfare.
  • Relevant : Align with global health priorities (e.g., neurodegenerative diseases) .

Properties

IUPAC Name

2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAWOGXMMPSZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049398
Record name Safranal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour.
Record name Safranal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 °C. @ 1.00 mm Hg
Record name Safranal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.980 (20°)
Record name 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

116-26-7
Record name Safranal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safranal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Safranal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2,2,6-trimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAFRANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4393FR07EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Safranal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Safranal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Safranal
Reactant of Route 2
Safranal
Reactant of Route 3
Safranal
Reactant of Route 4
Safranal
Reactant of Route 5
Safranal
Reactant of Route 6
Safranal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.